molecular formula C22H23NO8S B10849582 [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate

[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate

Cat. No.: B10849582
M. Wt: 461.5 g/mol
InChI Key: RGANIXDJVGCBKP-UHFFFAOYSA-N
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Description

[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate is a complex organic compound that features a furofuran ring system, a benzylcarbamoyloxy group, and a 4-methylphenylsulfonylformate moiety. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate likely involves multiple steps, including the formation of the furofuran ring, the introduction of the benzylcarbamoyloxy group, and the attachment of the 4-methylphenylsulfonylformate moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate each step.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylcarbamoyloxy group or the furofuran ring.

    Reduction: Reduction reactions could target the sulfonylformate moiety or other functional groups.

    Substitution: Substitution reactions might occur at various positions on the aromatic ring or the furofuran system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate could be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

The compound might exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry. Its potential interactions with biological targets could be explored to develop new drugs or therapeutic agents.

Medicine

If the compound shows promising biological activity, it could be investigated for its potential use in treating diseases or medical conditions. This would involve extensive preclinical and clinical studies to assess its efficacy and safety.

Industry

In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure might impart desirable properties to the final products.

Mechanism of Action

The mechanism by which [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate can be compared with other furofuran derivatives, benzylcarbamoyloxy compounds, and sulfonylformates.
  • Examples include furofuran lignans, benzylcarbamates, and sulfonyl esters.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H23NO8S

Molecular Weight

461.5 g/mol

IUPAC Name

[3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate

InChI

InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24)

InChI Key

RGANIXDJVGCBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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